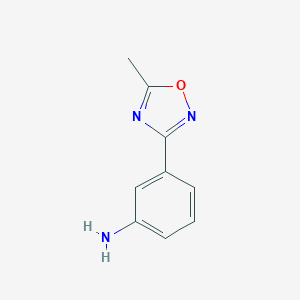

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRGRIHPFAVSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465372 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-69-0 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and widely employed synthetic route for 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, a key building block in medicinal chemistry. The 1,2,4-oxadiazole heterocycle is a privileged structure in drug discovery, frequently utilized as a bioisosteric replacement for amide and ester functionalities to improve metabolic stability and pharmacokinetic profiles.[1][2] This guide details a reliable three-step synthesis commencing from 3-nitrobenzonitrile, proceeding through an N'-hydroxy-3-nitrobenzimidamide intermediate, followed by cyclization and subsequent nitro group reduction. The document provides in-depth mechanistic explanations, step-by-step experimental protocols, characterization data, and safety considerations, tailored for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of this compound

The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered significant attention in pharmaceutical design.[1] Its unique electronic properties and structural stability make it an excellent bioisostere for esters and amides, functional groups that are often susceptible to enzymatic hydrolysis in vivo. By replacing these labile groups with a 1,2,4-oxadiazole ring, medicinal chemists can enhance the metabolic stability and oral bioavailability of drug candidates.[1] This heterocycle is a key component in several marketed drugs, highlighting its therapeutic relevance.[1][3]

This compound is a particularly valuable synthetic intermediate. It incorporates the stable oxadiazole core while presenting a versatile primary aniline group. This amino functionality serves as a crucial handle for further chemical modifications, allowing for the construction of diverse molecular libraries through reactions such as amide bond formation, sulfonylation, and reductive amination. Consequently, this compound is a foundational element for the synthesis of novel molecules targeting a wide range of biological pathways and therapeutic areas, including oncology, inflammation, and infectious diseases.[1]

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most effectively approached through a convergent strategy. The core of this strategy involves the construction of the 1,2,4-oxadiazole ring followed by the final functional group transformation to reveal the target aniline.

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond of the aniline, revealing a nitro-substituted precursor. The nitro group is an excellent synthetic handle as it is stable to many reaction conditions used for heterocycle formation and can be selectively reduced to an amine in the final step. The 1,2,4-oxadiazole ring itself is disconnected to reveal an amidoxime and an acylating agent, a common and highly effective method for its formation.[1][4]

This leads to the following forward synthetic plan:

-

Amidoxime Formation: Conversion of the nitrile group of 3-nitrobenzonitrile into an N'-hydroxybenzimidamide (an amidoxime) using hydroxylamine.

-

Oxadiazole Cyclization: Acylation of the amidoxime with acetic anhydride, followed by a cyclodehydration reaction to form the 5-methyl-1,2,4-oxadiazole ring.[1]

-

Nitro Group Reduction: Selective reduction of the aromatic nitro group to the corresponding aniline using catalytic hydrogenation.[1][5]

Overall Synthetic Workflow

The diagram below illustrates the complete three-step synthetic pathway from 3-nitrobenzonitrile to the final product.

Caption: Three-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of N'-Hydroxy-3-nitrobenzimidamide

This initial step transforms the nitrile functionality of the starting material into an amidoxime, which is the direct precursor for the oxadiazole ring.

-

Causality: 3-Nitrobenzonitrile is chosen as the starting material because the nitro group is relatively inert during amidoxime formation and subsequent cyclization, serving as a masked form of the target aniline group.[6] Hydroxylamine hydrochloride is the standard reagent for this transformation, and a mild base like sodium bicarbonate is used to liberate the free hydroxylamine base in situ and neutralize the HCl byproduct.

Protocol:

-

To a stirred solution of 3-nitrobenzonitrile (1.0 eq) in aqueous ethanol (e.g., 1:1 EtOH/H₂O), add sodium bicarbonate (1.5 eq) and hydroxylamine hydrochloride (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filter the resulting solid precipitate, wash it with cold water, and then a minimal amount of cold ethanol.

-

Dry the solid under vacuum to yield N'-hydroxy-3-nitrobenzimidamide, which can often be used in the next step without further purification.

Step 2: Synthesis of 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole

This key step involves the construction of the heterocyclic ring via acylation of the amidoxime followed by cyclodehydration.

-

Causality: Acetic anhydride serves a dual purpose: it acts as the acylating agent, providing the methyl group that will become the C5-substituent of the oxadiazole, and it also facilitates the subsequent cyclodehydration reaction upon heating.[1][7] The reaction proceeds via an O-acylated amidoxime intermediate which readily cyclizes by eliminating a molecule of water.

Protocol:

-

Suspend N'-hydroxy-3-nitrobenzimidamide (1.0 eq) in acetic anhydride (3.0-5.0 eq).

-

Heat the mixture to reflux (approximately 120-140 °C) for 2-3 hours. The solid should dissolve as the reaction progresses.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker of ice-water with stirring to quench the excess acetic anhydride.

-

The product will precipitate as a solid. Continue stirring until the precipitation is complete.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole.

Caption: Mechanism of 1,2,4-oxadiazole formation.

Step 3:

The final step is the selective reduction of the nitro group to the target aniline.

-

Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient and clean method for reducing aromatic nitro groups.[1] It offers high selectivity, meaning it reduces the nitro group without affecting the oxadiazole ring. Hydrogen gas is the classic reductant, but transfer hydrogenation using sources like ammonium formate or sodium hypophosphite can also be employed for operational simplicity.[1]

Protocol:

-

Dissolve 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel or by recrystallization to obtain this compound as a pure solid.

Characterization and Data

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Appearance | Expected ¹H NMR Signals (indicative) |

| N'-Hydroxy-3-nitrobenzimidamide | C₇H₇N₃O₃ | 181.15 | Pale yellow solid | Aromatic protons (m, 7.5-8.5 ppm), NH₂ (br s), NOH (br s) |

| 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole | C₉H₇N₃O₃ | 205.17 | White to off-white solid | Aromatic protons (m, 7.8-8.8 ppm), Methyl protons (s, ~2.7 ppm) |

| This compound | C₉H₉N₃O | 175.19 | White to light brown solid | Aromatic protons (m, 6.8-7.4 ppm), NH₂ (br s, ~5.5 ppm), Methyl protons (s, ~2.6 ppm) |

Safety Considerations

-

3-Nitrobenzonitrile: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Hydroxylamine Hydrochloride: Corrosive and can be a skin sensitizer. Avoid inhalation and contact with skin.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle only in a fume hood with proper PPE. Reacts exothermically with water.

-

Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite flammable solvents in the presence of air. Handle with care, preferably wet, and do not allow the filter cake to dry out.

-

Hydrogen Gas: Highly flammable. Ensure all hydrogenation procedures are conducted in a well-ventilated area, away from ignition sources, using appropriate equipment.

Conclusion

The synthesis outlined in this guide represents an efficient, reliable, and scalable method for producing high-purity this compound. By leveraging a classic amidoxime-based cyclization followed by a robust nitro group reduction, this pathway provides ready access to a valuable building block for drug discovery and medicinal chemistry. The explanations and protocols provided herein are designed to equip researchers with the technical knowledge to confidently execute this synthesis and utilize the product in the development of novel therapeutic agents.

References

-

Maftei, C. V., et al. (2021). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Al-Obaydi, F., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the. Drug Design, Development and Therapy. Retrieved from [Link]

-

Onyia, C. O., et al. (2019). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scientific Research Publishing. Retrieved from [Link]

-

Stadlbauer, W., & Kappe, T. (1988). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles. Retrieved from [Link]

-

Rogoza, A., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][7] OXAZIN-4-YL) ACETATE DERIV. Retrieved from [Link]

-

MDPI. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

-

Lepore, S. D., et al. (2002). Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. ResearchGate. Retrieved from [Link]

-

Głowacka, I. E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Retrieved from [Link]

-

Wang, C., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. Retrieved from [Link]

- Google Patents. (2015). Preparation method of p-aminobenzamide.

- Google Patents. (2016). Preparation method for p-aminobenzamidine hydrochloride.

-

PubChem. (n.d.). 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. Retrieved from [Link]

-

Kricheldorf, H. R., et al. (2007). Tertiary amine catalyzed polymerizations of α‐amino acid N‐carboxyanhydrides: The role of cyclization. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 5. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

An In-Depth Technical Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline: Physicochemical Properties and Methodologies for Drug Development Professionals

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular entities with enhanced pharmacological profiles is perpetual. Among the privileged heterocyclic structures, the 1,2,4-oxadiazole ring system has emerged as a cornerstone for the design of new therapeutic agents.[1] 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline is a key exemplar of this scaffold, embodying the structural features that make it a valuable building block for researchers and drug development professionals. Its significance lies in the unique bioisosteric properties of the 1,2,4-oxadiazole moiety, which often serves as a metabolically stable replacement for ester and amide groups, thereby improving the pharmacokinetic profiles of drug candidates.[1]

The 1,2,4-oxadiazole nucleus is not merely a theoretical construct; it is a component of several marketed drugs, validating its therapeutic relevance across a spectrum of diseases.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] This guide provides an in-depth technical overview of this compound, focusing on its core physicochemical properties, the experimental and computational methodologies for their determination, and its synthesis and characterization. This document is intended to serve as a comprehensive resource for scientists engaged in the exploration and utilization of this promising chemical entity.

Molecular Structure and Physicochemical Synopsis

A foundational understanding of a compound's physicochemical properties is paramount for its advancement in the drug development pipeline. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.

Molecular Structure:

Caption: General synthetic workflow for this compound.

A prevalent and versatile method for constructing the 1,2,4-oxadiazole ring involves the reaction of an amidoxime with an acylating agent, followed by cyclodehydration. [1]The final step is the reduction of the nitro group to an aniline, which can be efficiently achieved using a palladium on carbon (Pd/C) catalyst with a hydrogen source. [1] Structural Characterization:

The identity and purity of the synthesized this compound are confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the methyl group protons, and the amine protons. The ¹³C NMR spectrum will display distinct peaks for the carbon atoms of the aniline ring, the methyl group, and the two unique carbons of the oxadiazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition. [2]* Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the aniline, C=N and C-O stretching of the oxadiazole ring, and aromatic C-H stretching are expected. [3]

Experimental Determination of Key Physicochemical Properties

While computational predictions offer valuable initial estimates, experimental determination of physicochemical properties is essential for accurate drug development decisions.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for its determination. [4][5] Experimental Protocol: logP Determination by RP-HPLC

-

Preparation of Standards: A series of reference compounds with known logP values that bracket the expected logP of the analyte are prepared in a suitable solvent (e.g., methanol).

-

Chromatographic System:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol) is employed. * Detector: A UV detector set to a wavelength where the analyte and standards absorb.

-

-

Analysis:

-

Inject the standard solutions and the solution of this compound.

-

Record the retention time (tᵣ) for each compound.

-

Calculate the capacity factor (k') for each compound using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

-

-

Data Interpretation:

-

A calibration curve is generated by plotting the log k' of the standards against their known logP values.

-

The logP of this compound is determined by interpolating its log k' value onto the calibration curve.

-

Caption: Workflow for logP determination using RP-HPLC.

Determination of Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. For an aniline-containing compound, determining the basic pKa is crucial. Potentiometric titration is a precise and widely accepted method for this purpose. [6][7][8] Experimental Protocol: pKa Determination by Potentiometric Titration

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). [6][7]2. Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system like methanol/water for sparingly soluble compounds). The concentration should be at least 10⁻⁴ M. [6][9] * Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. [6][7]3. Titration:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). [6][7] * Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. [6]

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 5. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, a heterocyclic building block of significant interest to researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development. We will delve into its chemical identity, synthesis, analytical characterization, and its critical role as a versatile scaffold in the creation of novel therapeutic agents.

Compound Identification and Core Properties

This compound is an aromatic amine featuring a 1,2,4-oxadiazole heterocycle. This five-membered ring is a cornerstone of its utility, acting as a key pharmacophore and a bioisosteric replacement for amide and ester groups, which can significantly improve the metabolic stability and pharmacokinetic profiles of drug candidates.[1]

| Identifier | Value |

| CAS Number | 10185-69-0[2] |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol [1] |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=NC(=NO1)C2=CC(=CC=C2)N[3] |

| InChI Key | CTRGRIHPFAVSOF-UHFFFAOYSA-N[1][3] |

Physicochemical Properties: Experimental data on the physical properties of this specific compound, such as its melting point and solubility, are not widely reported in the literature. However, based on its structure as an aromatic amine, it is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like ethanol, DMSO, and DMF.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a two-step process starting from 3-nitrobenzonitrile. This method is robust and allows for the production of the target compound with high purity.

Synthetic Workflow Overview

The overall synthetic strategy involves the formation of the 1,2,4-oxadiazole ring from a nitro-substituted precursor, followed by the reduction of the nitro group to the desired aniline.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole

The initial and most critical step is the formation of the heterocyclic ring. This is typically achieved via the cyclization of an amidoxime precursor.[1]

-

Amidoxime Formation: To a solution of 3-nitrobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl) to precipitate the (Z)-N'-hydroxy-3-nitrobenzenecarboximidamide.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Cyclodehydration: Suspend the resulting amidoxime (1.0 eq) in acetic anhydride (3.0-5.0 eq).

-

Heat the mixture at reflux (or ~120 °C) for 1-3 hours. The O-acylation followed by cyclodehydration forms the 1,2,4-oxadiazole ring.[1]

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove excess acetic acid, and dry. The crude 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

The final step is the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean conversion.[1]

-

Reaction Setup: Dissolve the 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-12 hours).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization to obtain a high-purity solid.

Analytical Characterization

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.08183 |

| [M+Na]⁺ | 198.06377 |

| [M+K]⁺ | 214.03771 |

| (Data predicted using CCSbase)[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons (4H): The aniline ring will display a complex multiplet pattern in the aromatic region (approx. δ 6.8-7.5 ppm). The substitution pattern will lead to four distinct signals.

-

Amine Protons (2H): A broad singlet corresponding to the -NH₂ group will appear, typically in the range of δ 3.5-5.5 ppm. Its chemical shift is highly dependent on the solvent and concentration.

-

Methyl Protons (3H): A sharp singlet for the methyl group on the oxadiazole ring is expected around δ 2.6 ppm.

¹³C NMR:

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group (C-NH₂) will be upfield shifted, while the carbon attached to the oxadiazole ring will be downfield.

-

Oxadiazole Carbons (2C): Two quaternary carbon signals from the oxadiazole ring are expected at the downfield end of the spectrum, typically δ 165-175 ppm.

-

Methyl Carbon (1C): A signal for the methyl carbon should appear in the upfield region, around δ 10-15 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching (Amine): A characteristic pair of medium-intensity bands around 3350-3450 cm⁻¹ is expected for the primary amine.

-

C-H Stretching (Aromatic/Alkyl): Signals above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for the methyl group C-H bonds.

-

C=N and C=C Stretching: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the aromatic and oxadiazole rings.

-

C-O Stretching: A strong band associated with the C-O-N linkage of the oxadiazole ring, typically around 1000-1200 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is highly valued in medicinal chemistry. The 1,2,4-oxadiazole ring is considered a "privileged structure" due to its frequent appearance in bioactive molecules.[1]

Bioisosterism and Metabolic Stability

The primary reason for the utility of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide functionalities. Esters and amides are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases), leading to poor pharmacokinetic profiles. Replacing these groups with the chemically robust oxadiazole ring can enhance metabolic stability, prolonging the half-life of a drug candidate.[1]

Caption: The 1,2,4-oxadiazole ring as a stable bioisostere for amide and ester groups.

Therapeutic Potential

Derivatives of 1,2,4-oxadiazoles have demonstrated a remarkably broad spectrum of pharmacological activities.[4] The aniline group on the this compound scaffold provides a convenient synthetic handle for further elaboration, allowing chemists to build diverse libraries of compounds for screening.

Reported activities for 1,2,4-oxadiazole-containing compounds include:

-

Anticancer: Acting via various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.[4]

-

Anti-inflammatory: Modulating inflammatory pathways.

-

Antimicrobial: Showing activity against a range of bacteria and fungi.

-

Antiviral: The antiviral agent Pleconaril contains a 1,2,4-oxadiazole core.[1]

-

Neurological: Targeting receptors and enzymes in the central nervous system.

The versatility of this scaffold ensures its continued relevance in the development of next-generation therapeutics.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Toxicology: Aromatic amines as a class are considered toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. Some are suspected carcinogens.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Patel, K., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic characterization of the compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline (CAS No: 10185-69-0).[1][2] As a molecule of interest in medicinal chemistry, understanding its structural features through various analytical techniques is paramount for its application in drug discovery and development. This document will detail the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure of this compound.

Molecular Structure and Significance

This compound possesses a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol .[1][2] The structure comprises a central aniline ring substituted at the meta position with a 5-methyl-1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide groups, often incorporated into drug candidates to improve metabolic stability and pharmacokinetic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Principles and Expectations: The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).

Based on the structure, we anticipate the following signals:

-

Aromatic Protons: The four protons on the aniline ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the meta-substitution, a complex splitting pattern is expected.

-

Methyl Protons: The three protons of the methyl group attached to the oxadiazole ring will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).

-

Amine Protons: The two protons of the amino group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 8.0 | m | 4H |

| -CH₃ | ~2.5 | s | 3H |

| -NH₂ | Variable (broad) | s | 2H |

Experimental Protocol: ¹H NMR Spectroscopy [3][4]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.

¹³C NMR Spectroscopy

Principles and Expectations: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

For this compound, we expect to see signals for:

-

Aromatic Carbons: Six distinct signals for the carbons of the aniline ring. The carbon attached to the amino group will be shielded, while the carbon attached to the oxadiazole ring will be deshielded.

-

Oxadiazole Carbons: Two signals for the carbons within the oxadiazole ring, appearing at lower field (deshielded).

-

Methyl Carbon: One signal for the methyl carbon at a higher field (shielded).

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ ppm) |

| Aromatic C-NH₂ | ~148 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-(oxadiazole) | ~135 |

| Oxadiazole C=N | ~165-175 |

| Oxadiazole C-CH₃ | ~170-180 |

| -CH₃ | ~15 |

Experimental Protocol: ¹³C NMR Spectroscopy [3][4]

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

-

DEPT Analysis: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

Analysis: Assign the carbon signals based on their chemical shifts and the information from DEPT experiments.

Infrared (IR) Spectroscopy

Principles and Expectations: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key expected vibrational frequencies for this compound include:

-

N-H Stretching: The amino group should show one or two bands in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

-

C=N Stretching: The carbon-nitrogen double bonds in the oxadiazole ring will likely show absorptions in the 1600-1680 cm⁻¹ region.

-

C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.

-

C-O Stretching: The C-O bond within the oxadiazole ring may show a signal in the 1000-1300 cm⁻¹ region.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | 3300 - 3500 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | < 3000 |

| C=N (oxadiazole) | 1600 - 1680 |

| C=C (aromatic) | 1450 - 1600 |

Experimental Protocol: IR Spectroscopy (Solid Sample) [5][6][7]

-

Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).

-

Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Principles and Expectations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Impact (EI) is a common ionization technique for such molecules.[8][9][10]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (175.19).

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Key fragmentations could include:

-

Loss of the methyl group.

-

Cleavage of the oxadiazole ring.

-

Fragmentation of the aniline ring.

-

Predicted Mass Spectrometry Data (EI):

| m/z | Possible Fragment |

| 175 | [M]⁺ |

| 160 | [M - CH₃]⁺ |

| 119 | [C₇H₇N₂]⁺ |

| 92 | [C₆H₆N]⁺ |

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS) [8][11]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.[8][10]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis Workflow

A cohesive analysis of the data from these techniques is crucial for unambiguous structure confirmation.

Caption: Workflow for the integrated spectroscopic analysis of the target compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. Each technique offers unique and complementary information that, when integrated, allows for the unambiguous confirmation of its molecular structure. This detailed spectroscopic understanding is a critical foundation for any further research and development involving this promising chemical entity.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

LCGC International. (2020). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

-

Whitman College. (n.d.). MS Section 5.2.1.2. Retrieved from [Link]

-

Iowa State University. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. Retrieved from [Link]

-

ASTM E1252-98(2021). (2021). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM International. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]

-

AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C9H9N3O) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. MS Section 5.2.1.2 [people.whitman.edu]

- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline: A Keystone for Modern Drug Discovery

This guide provides a comprehensive, in-depth exploration of the synthesis, crystallization, and multifaceted crystal structure analysis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. This molecule is a significant scaffold in medicinal chemistry, valued for its role as a versatile building block in the development of novel therapeutics.[1] The 1,2,4-oxadiazole ring is a privileged structure in drug design, often acting as a bioisostere for ester and amide groups to enhance metabolic stability.[1][2] Derivatives of this heterocyclic system have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][5]

This document is structured to provide researchers, scientists, and drug development professionals with a technical and practical framework for the complete structural elucidation of this and similar small molecules, from initial synthesis to advanced computational analysis.

Section 1: Synthesis and Crystallization: From Precursor to High-Quality Single Crystal

A robust and reproducible synthesis is the foundational step for obtaining high-quality single crystals suitable for X-ray diffraction. The synthesis of this compound is typically achieved through a multi-step process, beginning with the formation of the 1,2,4-oxadiazole ring followed by the reduction of a nitro group.

Synthetic Pathway

The most common route involves the cyclization of an amidoxime precursor with an acylating agent, followed by cyclodehydration.[1] A plausible and efficient synthesis is outlined below:

-

O-acylation of Amidoxime: The synthesis commences with the O-acylation of a suitable amidoxime, followed by a thermal or base-catalyzed cyclodehydration to form the 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole intermediate. Acetic anhydride is a commonly used reagent for this transformation.[1]

-

Nitro Group Reduction: The final step is the reduction of the nitro group to the desired aniline functionality. A highly efficient and green chemistry-aligned method for this is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.[1] A mixture of sodium hypophosphite and phosphinic acid can serve as the hydrogen source in a biphasic water/2-MeTHF system, offering high yields and short reaction times.[1]

Caption: The workflow of single-crystal X-ray diffraction analysis.

Data Processing and Structure Solution

Once the raw diffraction images are collected, they must be processed to obtain a set of reflection intensities. [6]

-

Integration: The diffraction spots on the images are integrated to determine their intensities. [6]2. Scaling and Merging: The integrated intensities are scaled and merged to produce a single file of unique reflections. [6]3. Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is typically done using full-matrix least-squares refinement. [7]

Hypothetical Crystallographic Data

Below is a table of hypothetical but realistic crystallographic data for this compound, assuming a successful structure determination.

| Parameter | Value |

| Chemical formula | C₉H₉N₃O |

| Formula weight | 175.19 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 923.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.26 |

| R-factor | ~0.04 |

| Goodness-of-fit | ~1.0 |

Section 3: Advanced Structural Analysis: Unveiling Intermolecular Interactions

Beyond the basic molecular structure, a comprehensive analysis of the crystal packing and intermolecular interactions is crucial for understanding the solid-state properties of a compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. [8][9][10]The Hirshfeld surface is defined by partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. [8] Protocol for Hirshfeld Surface Analysis:

-

CIF File Input: The refined crystallographic information file (CIF) is used as the input.

-

Surface Generation: A Hirshfeld surface is generated around the molecule of interest using software such as CrystalExplorer. [9][11]3. Property Mapping: Various properties can be mapped onto the surface, including:

-

d_norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds. [10] * Shape Index and Curvedness: These properties provide information about the shape of the surface and can be used to identify π-π stacking interactions. [10]4. 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). [10] For this compound, one would expect to observe N-H···N or N-H···O hydrogen bonds involving the aniline group and the oxadiazole ring, as well as potential π-π stacking interactions between the aromatic rings.

-

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. [12]In the context of crystal structure analysis, DFT can be used to:

-

Optimize Molecular Geometry: The geometry of an isolated molecule can be optimized and compared to the experimental crystal structure to assess the effects of crystal packing. [13]* Calculate Molecular Properties: DFT can be used to calculate various molecular properties, such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and vibrational frequencies. [14][15]* Analyze Intermolecular Interactions: The energies of intermolecular interactions, such as hydrogen bonds and π-π stacking, can be quantified.

Protocol for DFT Calculations:

-

Input Structure: The atomic coordinates from the refined crystal structure are used as the starting point.

-

Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. [13][16]3. Calculation Type: The desired calculations are performed, such as geometry optimization, frequency analysis, or single-point energy calculations.

-

Data Analysis: The output from the DFT calculations is analyzed to gain insights into the electronic structure and properties of the molecule.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. crystalexplorer.net [crystalexplorer.net]

- 9. youtube.com [youtube.com]

- 10. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. crystalexplorer.net [crystalexplorer.net]

- 12. Density functional theory - Wikipedia [en.wikipedia.org]

- 13. irjweb.com [irjweb.com]

- 14. mdpi.com [mdpi.com]

- 15. Chemistry-DFT - Materials Square [materialssquare.com]

- 16. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-oxadiazole, a five-membered heterocyclic ring, has emerged from the periphery of medicinal chemistry to become a cornerstone scaffold in the design of novel therapeutics.[1][2] Its unique physicochemical properties, including metabolic stability as a bioisosteric replacement for amide and ester functionalities, have propelled its integration into a multitude of drug discovery programs.[3] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by 1,2,4-oxadiazole derivatives. We will delve into the synthetic strategies for accessing this privileged core, followed by an in-depth analysis of its applications in oncology, immunology, infectious diseases, and neurodegenerative disorders. Each section will be supported by detailed mechanistic insights, validated experimental protocols, and structure-activity relationship (SAR) summaries to equip researchers with the foundational knowledge required to harness the full potential of this versatile scaffold.

The 1,2,4-Oxadiazole Core: Structure and Synthesis

The 1,2,4-oxadiazole ring is an aromatic heterocycle composed of two carbon atoms, two nitrogen atoms, and one oxygen atom. This arrangement confers a planar structure with a low level of aromaticity, which contributes to its unique reactivity and metabolic stability.[4] The inherent stability of the 1,2,4-oxadiazole ring, both thermally and chemically, makes it an attractive component in drug design.[5]

General Synthesis: The Amidoxime Route

The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This can be approached as a two-step or a one-pot synthesis.

The general synthetic pathway is as follows:

-

Formation of the Amidoxime: A nitrile is reacted with hydroxylamine, typically in the presence of a base, to yield the corresponding amidoxime.

-

Acylation and Cyclization: The amidoxime is then acylated with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). The resulting O-acyl amidoxime undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. This cyclization can be promoted by heat or by using a base.

Caption: General synthetic workflow for 1,2,4-oxadiazole derivatives.

Anticancer Activity: Targeting Uncontrolled Proliferation

The 1,2,4-oxadiazole scaffold is a prominent feature in a vast number of compounds with potent anticancer activity.[6][7][8][9] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and disruption of signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Multi-Targeted Inhibition

1,2,4-oxadiazole derivatives have demonstrated the ability to inhibit a range of targets in cancer cells:

-

Enzyme Inhibition: Many derivatives act as inhibitors of enzymes that are overactive in cancer, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).[8]

-

Receptor Antagonism: Some compounds function as antagonists for receptors that drive tumor progression.

-

Signaling Pathway Disruption: They can interfere with critical signaling cascades, such as the NF-κB pathway, which is involved in inflammation and cell survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of 1,2,4-oxadiazole derivatives is often initially assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-Oxadiazole linked 5-Fluorouracil | MCF-7 (Breast) | 0.76 ± 0.044 | [6] |

| A549 (Lung) | 0.18 ± 0.019 | [6] | |

| DU145 (Prostate) | 1.13 ± 0.55 | [6] | |

| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7 (Breast) | 0.68 ± 0.03 | [7] |

| A-549 (Lung) | 1.56 ± 0.061 | [7] | |

| A375 (Melanoma) | 0.79 ± 0.033 | [7] | |

| Bi-substituted Aromatic Amides | HCT-116 (Colon) | 6.0 ± 3 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with serial dilutions of the 1,2,4-oxadiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.

Caption: A streamlined workflow of the MTT assay for cytotoxicity screening.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. 1,2,4-oxadiazole derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression.[6] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. 1,2,4-oxadiazole derivatives can inhibit this pathway at various points, including preventing the phosphorylation of the p65 subunit of NF-κB.[11]

Caption: Inhibition of the NF-κB pathway by 1,2,4-oxadiazole derivatives.

Experimental Protocol: Western Blot for p65 Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the phosphorylation status of p65 as a marker of NF-κB activation.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture suitable cells (e.g., RAW 264.7 macrophages) and treat with the 1,2,4-oxadiazole derivative, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p65 (Ser536) overnight at 4°C. Also, probe a separate membrane with an antibody for total p65 as a loading control.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the phospho-p65 signal to the total p65 signal.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. 1,2,4-oxadiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13][14][15]

Antibacterial Activity

Certain 1,2,4-oxadiazoles exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting the cell wall.[12]

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] The broth microdilution method is a standard technique for determining MIC.

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial two-fold dilutions of the 1,2,4-oxadiazole derivative in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antifungal Activity

Some 1,2,4-oxadiazole derivatives function as succinate dehydrogenase (SDH) inhibitors, which are effective against various plant pathogenic fungi.[15]

SDH is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain.[8][12] By inhibiting SDH, these compounds disrupt cellular respiration and energy production in fungi, leading to cell death.[12]

Caption: Disruption of fungal energy metabolism by 1,2,4-oxadiazole-based SDH inhibitors.

Anti-Alzheimer's Disease Activity: A Neuroprotective Role

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cognitive decline. One of the therapeutic strategies for AD is to increase the levels of the neurotransmitter acetylcholine by inhibiting the enzyme acetylcholinesterase (AChE).[16] Several 1,2,4-oxadiazole derivatives have been identified as potent AChE inhibitors.[3][16]

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

AChE is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, 1,2,4-oxadiazole derivatives increase the concentration and duration of action of acetylcholine, thereby improving cholinergic neurotransmission.

Quantitative Data: AChE Inhibitory Activity

| Compound Class | AChE IC₅₀ (µM) | Reference |

| 1,2,4-Oxadiazole-based derivatives | 0.0158 - 0.121 | [16] |

| 3,5-disubstituted-1,2,4-oxadiazole | 0.00098 - 0.07920 | [3] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of phosphate buffer, AChE enzyme, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the substrate acetylthiocholine iodide (ATCI).

-

Assay Setup: In a 96-well plate, add buffer, various concentrations of the 1,2,4-oxadiazole inhibitor, and the AChE enzyme solution. Include a control without the inhibitor.

-

Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add DTNB and then the ATCI substrate to all wells to start the reaction. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.

-

Absorbance Measurement: Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the control. Calculate the IC₅₀ value from the dose-response curve.

Future Perspectives and Conclusion

The 1,2,4-oxadiazole scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have led to the discovery of derivatives with a broad spectrum of biological activities. The continued exploration of this scaffold, aided by computational modeling and high-throughput screening, holds immense promise for the development of next-generation therapeutics for a wide range of human diseases. This guide has provided a foundational overview of the key biological activities, mechanisms of action, and experimental methodologies associated with 1,2,4-oxadiazole derivatives, aiming to empower researchers in their quest for novel and effective medicines.

References

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. [Link]

-

Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. National Institutes of Health. [Link]

-

Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Juniper Online Journal of Public Health. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI. [Link]

-

Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Publishers. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry. [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]

-

Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH 2 -N-allyl... ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central. [Link]

-

Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. European Journal of Medicinal Chemistry. [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases. [Link]

-

Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. ResearchGate. [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. Semantic Scholar. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Future Medicinal Chemistry. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of Heterocyclic Chemistry. [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. RSC Medicinal Chemistry. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PubMed. [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters. [Link]

-

A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor. [Link]

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels. [Link]

-

New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Scientific Reports. [Link]

-

Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. Current Organic Synthesis. [Link]

-

A novel 1,2,4-oxadiazole derivative (wyc-7-20). Drug Design, Development and Therapy. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Università degli Studi di Palermo. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ARKIVOC. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]

-

Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. ResearchGate. [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. bowdish.ca [bowdish.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lsa.umich.edu [lsa.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Central to this pursuit is the strategic deployment of heterocyclic scaffolds that offer a blend of metabolic stability, synthetic versatility, and potent biological activity. Among these, 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline has emerged as a cornerstone building block for the development of next-generation therapeutics. This technical guide provides an in-depth exploration of the synthesis, applications, and future potential of this versatile scaffold, tailored for researchers, scientists, and professionals in the field of drug development.

The significance of this compound lies in its constituent 1,2,4-oxadiazole ring, a five-membered heterocycle that is a well-regarded "privileged structure" in medicinal chemistry.[1] This designation stems from its unique bioisosteric properties, frequently serving as a stable surrogate for labile ester and amide functionalities. This substitution can significantly enhance the metabolic stability of potential drug candidates, a critical parameter in optimizing pharmacokinetic profiles.[1] The therapeutic relevance of the 1,2,4-oxadiazole nucleus is underscored by its presence in several marketed drugs, including the cough suppressant oxolamine and the antiviral agent pleconaril.[1]

Core Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that leverages established principles of heterocyclic chemistry. A prevalent and robust methodology involves a two-stage approach commencing with the formation of the 1,2,4-oxadiazole ring, followed by the strategic reduction of a nitro group to yield the final aniline product.[1]

Experimental Protocol: A Two-Stage Synthesis

Stage 1: Formation of 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole

This initial stage involves the cyclodehydration of an O-acylated amidoxime.

-

Amidoxime Formation: The synthesis typically begins with the conversion of a commercially available 3-nitrobenzonitrile to 3-nitrobenzamidoxime. This is achieved by reacting the nitrile with hydroxylamine in a suitable solvent system.

-

O-Acylation and Cyclodehydration: The 3-nitrobenzamidoxime is then reacted with an acetylating agent, such as acetic anhydride, to introduce the methyl group at the 5-position of the oxadiazole ring.[1] This reaction proceeds via an O-acylation of the amidoxime, followed by a thermal or base-catalyzed cyclodehydration to yield 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole.[1]

Stage 2: Reduction of the Nitro Group to an Aniline

The final and critical step is the selective reduction of the nitro group on the phenyl ring to the corresponding aniline.

-

Catalytic Hydrogenation: A highly efficient and green chemistry-aligned method for this transformation is catalytic hydrogenation.[1] The 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole is dissolved in a suitable solvent, and a palladium on carbon (Pd/C) catalyst is introduced.[1]

-

Hydrogen Source: The reduction can be carried out using hydrogen gas (H₂) or a hydrogen donor like sodium hypophosphite in a biphasic water/2-MeTHF system.[1] The use of a recoverable catalyst and milder reaction conditions makes this a preferred industrial method.[1]

-

Work-up and Isolation: Upon completion of the reaction, the catalyst is removed by filtration, and the product, this compound, is isolated and purified using standard techniques such as crystallization or column chromatography.

Diagrammatic Representation of the Synthesis Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for creating libraries of novel compounds with diverse pharmacological activities.[1] The aniline functional group provides a convenient handle for a wide array of chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Anticancer Applications